molecular formula C18H20BrNO2S B8809392 4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine

4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine

Cat. No.: B8809392
M. Wt: 394.3 g/mol
InChI Key: KODNXAHSGCFWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a benzyl group, a bromophenyl group, and a sulfonyl group attached to the piperidine ring

Properties

Molecular Formula

C18H20BrNO2S

Molecular Weight

394.3 g/mol

IUPAC Name

4-benzyl-1-(4-bromophenyl)sulfonylpiperidine

InChI

InChI=1S/C18H20BrNO2S/c19-17-6-8-18(9-7-17)23(21,22)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2

InChI Key

KODNXAHSGCFWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Benzyl-1-(4-bromophenyl)sulfonylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

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